6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid
Description
Systematic Nomenclature and Chemical Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature principles, designating this compound as 6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid. The Chemical Abstracts Service has assigned this compound the registry number 651004-85-2, facilitating its precise identification in chemical databases and literature.
The molecular formula C17H11F3N2O2S reflects the compound's complex composition, incorporating seventeen carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular arrangement yields a calculated molecular weight of 364.34 grams per mole, placing it within the typical range for pharmaceutical intermediates and bioactive compounds. The compound's International Chemical Identifier key, AXBBYZUKIKQBNR-UHFFFAOYSA-N, provides an additional layer of chemical identification specificity.
The structural architecture reveals a nicotinic acid derivative where the pyridine ring bears a methyl substituent at position 6, a complex thiazole-phenyl assembly at position 5, and a trifluoromethyl group at position 2. This substitution pattern creates a highly functionalized heterocyclic system with multiple sites for potential chemical reactivity and biological interaction. The presence of both electron-withdrawing groups, such as the trifluoromethyl moiety, and electron-donating systems like the phenylthiazole unit, contributes to the compound's unique electronic properties and potential pharmacological characteristics.
Historical Context in Heterocyclic Compound Research
The development of compounds incorporating thiazole and pyridine moieties traces its origins to fundamental discoveries in heterocyclic chemistry during the late nineteenth century. Thiazole chemistry was first systematically investigated by Arthur Rudolf Hantzsch and August Weber in 1887, who established the foundational understanding of this five-membered heterocyclic system containing both sulfur and nitrogen atoms. Their pioneering work demonstrated that thiazole could be synthesized through the condensation of alpha-haloketones with thioamides, establishing what became known as the Hantzsch thiazole synthesis.
The historical significance of pyridine in heterocyclic chemistry parallels that of thiazole, with Thomas Anderson's isolation of pyridine from bone oil in 1849 marking a crucial milestone in nitrogen-containing heterocycle research. Anderson's systematic characterization of pyridine, including its high water solubility and distinctive chemical properties, laid the groundwork for understanding six-membered nitrogen heterocycles. The structural determination of pyridine was subsequently accomplished through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who established its relationship to benzene through nitrogen substitution.
The evolution of thiazole chemistry continued through significant contributions from researchers who recognized the importance of this heterocyclic system in biological contexts. The discovery that thiamine pyrophosphate, containing a thiazolium ring, serves as a crucial coenzyme in biological decarboxylation reactions demonstrated the fundamental role of thiazole structures in biochemistry. This biological relevance spurred extensive research into synthetic thiazole derivatives, with investigations revealing their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
Pyridine research similarly expanded beyond basic structural studies to encompass industrial applications and pharmaceutical development. The Chichibabin pyridine synthesis, developed in 1924, revolutionized pyridine production by utilizing inexpensive starting materials and enabling large-scale synthesis. This methodological advancement facilitated the exploration of pyridine derivatives in medicinal chemistry, leading to the development of numerous pharmaceutical agents incorporating pyridine scaffolds.
Significance of Structural Motifs: Thiazole-Pyridine Hybrid Systems
The integration of thiazole and pyridine structural elements in hybrid molecular systems represents a sophisticated approach to pharmaceutical design, leveraging the complementary properties of both heterocyclic frameworks. Thiazole moieties contribute significant biological activity through their ability to participate in various molecular interactions, including hydrogen bonding, pi-pi stacking, and coordination with metal centers. The aromatic character of thiazole, derived from its delocalized pi-electron system, enables effective molecular recognition processes essential for biological activity.
Research investigations have demonstrated that thiazole-pyridine hybrid compounds exhibit enhanced pharmacological profiles compared to their individual heterocyclic components. The combination of these two nitrogen-containing heterocycles creates molecules with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. Studies have shown that compounds containing both thiazole and pyridine moieties demonstrate superior cytotoxicity against various cancer cell lines, with some derivatives achieving inhibitory concentrations in the micromolar range.
The structural diversity achievable through thiazole-pyridine hybridization enables fine-tuning of molecular properties for specific therapeutic applications. The positioning of substituents on both the thiazole and pyridine rings allows for systematic structure-activity relationship studies, facilitating the optimization of biological activity. Recent research has identified that the substitution pattern significantly influences the pharmacological profile, with electron-withdrawing groups often enhancing anticancer activity while electron-donating groups may improve antimicrobial properties.
The significance of the trifluoromethyl group in this compound extends beyond simple structural modification, as fluorine substitution profoundly influences molecular properties. Trifluoromethyl groups enhance metabolic stability, increase lipophilicity, and often improve binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceutical compounds has become increasingly common due to their ability to modulate pharmacokinetic properties while maintaining or enhancing biological activity.
Contemporary research in thiazole-pyridine hybrid systems focuses on developing compounds with improved selectivity and reduced toxicity profiles. The structural complexity of this compound exemplifies modern approaches to drug design, where multiple pharmacophoric elements are combined to achieve specific biological objectives. The presence of multiple heterocyclic systems within a single molecule provides opportunities for multi-target interactions, potentially leading to enhanced therapeutic efficacy and reduced resistance development.
Properties
IUPAC Name |
6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-9-11(7-12(16(23)24)14(21-9)17(18,19)20)15-22-13(8-25-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBYZUKIKQBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C2=NC(=CS2)C3=CC=CC=C3)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383817 | |
| Record name | 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651004-85-2 | |
| Record name | 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Methods
- Carboxylation of trifluoromethyl-substituted pyridines using strong bases like lithium diisopropylamide (LDA) under strict anhydrous conditions. This method suffers from expensive raw materials, low yields, and difficulty in scale-up for industrial production.
Improved Synthetic Route via Acylation and Cyclization (Patent CN109467532B)
A more practical and higher-yielding method involves the following steps:
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Acylation: Vinyl ethyl ether + trifluoroacetyl chloride + catalyst (e.g., pyridine) | -10 to 30 °C, 3-7 hours | Produces 4-ethoxy-1,1,1-trifluoro-3-en-2-one; yield ~68.5% |
| 2 | Cyclization: 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + base catalyst (NaOH, KOH, etc.) | 50-100 °C, 3-9 hours | Forms 4-trifluoromethyl nicotinonitrile |
| 3 | Hydrolysis: 4-trifluoromethyl nicotinonitrile + base (NaOH) | 60-100 °C, 5-10 hours | Hydrolyzes nitrile to 4-trifluoromethyl nicotinic acid |
- This route uses inexpensive, readily available raw materials and avoids harsh conditions.
- The process is scalable and environmentally friendlier with good atom economy.
- The final acid is obtained by acidification after hydrolysis.
Methylation at the 6-Position
The methyl group at the 6-position of the nicotinic acid ring is generally introduced either:
- By starting with a suitably methyl-substituted pyridine precursor before trifluoromethylation and thiazolyl substitution.
- Or by selective methylation of the pyridine ring at a late stage using methylating agents under regioselective conditions.
Summary Table of Preparation Steps
| Synthetic Step | Starting Material(s) | Reaction Type | Conditions | Key Reagents/Catalysts | Yield / Notes |
|---|---|---|---|---|---|
| 1. Preparation of trifluoromethyl nicotinic acid | Vinyl ethyl ether, trifluoroacetyl chloride, 3-amino acrylonitrile | Acylation, cyclization, hydrolysis | -10 to 100 °C, 3-10 h | Pyridine (catalyst), NaOH (base) | High yield, scalable |
| 2. Introduction of 4-phenyl-1,3-thiazol-2-yl group | Halogenated nicotinic acid derivative, 4-phenyl-1,3-thiazole precursor | Cross-coupling or condensation | Pd catalyst, inert atmosphere | Palladium catalysts, organometallic reagents | Dependent on method, generally moderate to high |
| 3. Methylation at 6-position | Nicotinic acid derivative | Electrophilic substitution or use of methylated precursor | Variable | Methylating agents or methyl-substituted starting materials | Controlled regioselectivity required |
Research Findings and Notes
- The trifluoromethyl nicotinic acid intermediate is well-characterized crystallographically, confirming stable monoclinic crystal forms and purity suitable for further functionalization.
- The improved synthetic route to trifluoromethyl nicotinic acid demonstrates advantages in cost, yield, and environmental impact compared to older methods.
- The incorporation of the 4-phenyl-1,3-thiazol-2-yl moiety is key for the compound’s biological activity and requires careful optimization of coupling conditions.
- Industrial scale synthesis favors routes with fewer steps, mild conditions, and readily available reagents, aligning with the patented method for trifluoromethyl nicotinic acid preparation.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or sulfoxides.
Reduction: Reduction of the nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFNOS
- CAS Number : 651004-85-2
This structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
Scientific Research Applications
-
Anticancer Activity
- The compound has been studied for its potential anticancer properties. Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may contribute to enhanced potency against tumor cells by altering the compound's interaction with biological targets.
- A study highlighted the synthesis of thiazole derivatives that showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
-
Anti-inflammatory Properties
- Compounds with thiazole rings have been reported to possess anti-inflammatory effects. The ability to inhibit key inflammatory pathways makes them suitable candidates for treating conditions such as rheumatoid arthritis and psoriasis. The specific mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .
-
Neuroprotective Effects
- There is emerging evidence that thiazole derivatives can exert neuroprotective effects. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. The compound may help in reducing neuronal damage by scavenging free radicals and modulating neuroinflammatory responses .
- Antimicrobial Activity
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating significant potency. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases. |
| Study 3 | Neuroprotection | Reported decreased oxidative stress markers in neuronal cultures treated with the compound, indicating protective effects against neurodegeneration. |
| Study 4 | Antimicrobial Efficacy | Found effective against Gram-positive bacteria with notable inhibition zones in agar diffusion tests. |
Mechanism of Action
The mechanism of action for compounds like 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid typically involves:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of receptors.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid backbones.
Thiazole-Containing Compounds: Molecules with thiazole rings.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups.
Uniqueness
6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds.
Biological Activity
6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (commonly referred to as the compound) is a synthetic derivative that has attracted attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C17H11F3N2O2S. Its structure includes a trifluoromethyl group and a thiazole ring, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that the compound may act as an aryl hydrocarbon receptor (AHR) agonist . AHR is involved in regulating various biological processes, including inflammation and cell proliferation. The activation of AHR has been linked to therapeutic effects in conditions such as psoriasis and rheumatoid arthritis .
Table 1: Potential Biological Targets and Activities
| Biological Target | Activity | Reference |
|---|---|---|
| Aryl Hydrocarbon Receptor (AHR) | Agonist | |
| Collagen Prolyl-4-Hydroxylase | Inhibition | |
| Transforming Growth Factor Beta (TGF-β) | Downregulation |
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit collagen synthesis in hepatic stellate cells, indicating potential use in fibrotic diseases .
Antiviral Activity
Preliminary studies suggest that derivatives of similar structures exhibit antiviral properties against various viruses. Although specific data for this compound is limited, its structural analogs have shown efficacy against viruses such as HIV and hepatitis C .
Case Studies
- Study on Hepatic Fibrosis : In a model of chronic hepatic injury, compounds structurally related to this compound were evaluated for their ability to inhibit collagen production. The results indicated significant inhibition of collagen prolyl-4-hydroxylase activity, suggesting a potential therapeutic role in treating liver fibrosis .
- Antiviral Screening : Compounds with similar thiazole structures have been screened for antiviral activity. One study reported an EC50 value of 3.98 μM against HIV type 1 for a related compound, highlighting the potential for further exploration of the compound's antiviral capabilities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. For example:
Intermediate Preparation : Start with 2-chloronicotinic acid derivatives. React with 2-amino-6-methylbenzothiazole to form the thiazole ring via nucleophilic substitution (adapting methods from ).
Trifluoromethyl Introduction : Use trifluoromethylation agents (e.g., CF₃Cu or Togni’s reagent) under palladium catalysis for regioselective functionalization (see for analogous trifluoromethylthiolation strategies).
Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) and FTIR (e.g., C=O stretch at ~1680 cm⁻¹). Purity is validated via HPLC (gradient C, RT ~6–7 min, as in ).
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C–37°C), and light exposure. Monitor via UV-Vis spectroscopy (λmax ~260–280 nm for aromatic systems) and LC-MS to identify degradation products.
Q. What in vitro biological screening models are appropriate for preliminary activity assessment?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs (e.g., ciprofloxacin). See for protocols.
- Enzyme Inhibition : Screen against kinases or carboxylases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for analogs?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, using microwave-assisted synthesis reduces reaction time for thiazole coupling ().
- Flow Chemistry : Implement continuous-flow systems for trifluoromethylation steps to enhance reproducibility and safety with hazardous reagents.
Q. What strategies resolve contradictions in bioassay data (e.g., variable MIC values across studies)?
- Methodological Answer :
- Batch-to-Batch Consistency : Validate compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography.
- Assay Standardization : Use internal controls (e.g., reference strains with known resistance profiles) and replicate experiments across independent labs. Address solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
Q. How can computational modeling predict structure-activity relationships (SAR) for trifluoromethyl and thiazole moieties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Focus on hydrophobic interactions from the trifluoromethyl group and hydrogen bonding via the nicotinic acid carboxylate.
- QSAR Models : Train models with descriptors like logP, polar surface area, and electronic parameters (Hammett σ) from analogs in .
Q. What analytical methods quantify degradation products under long-term storage?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions. Analyze via UPLC-QTOF-MS to identify major degradants (e.g., de-esterification or thiazole ring oxidation).
- Stability-Indicating Methods : Develop validated HPLC methods with peak purity ≥99% ( uses gradient C with RT ~6–7 min).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
